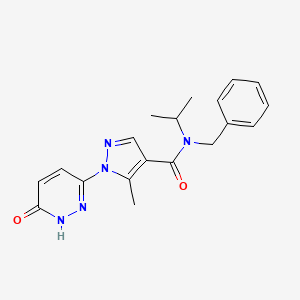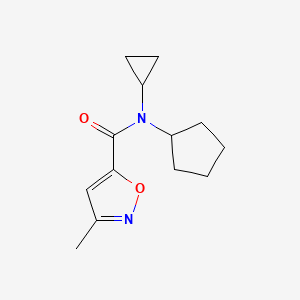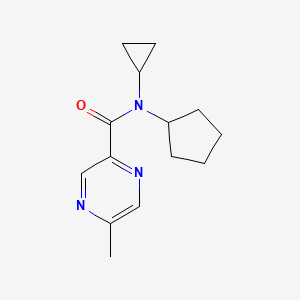![molecular formula C18H19F3N2O4S2 B7547824 1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as MTSET, is a compound that has gained significant attention in scientific research due to its unique properties. MTSET is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins, making it a valuable tool for studying protein structure and function. In
作用機序
MTSET reacts with cysteine residues in proteins through a process known as thiol-disulfide exchange. The sulfhydryl group of the cysteine residue reacts with the sulfonyl group of MTSET, forming a covalent bond and modifying the cysteine residue. This modification can have a range of effects on protein function, depending on the location and role of the modified cysteine residue.
Biochemical and Physiological Effects:
MTSET can have a range of biochemical and physiological effects depending on the protein being studied and the location of the modified cysteine residue. For example, MTSET has been shown to modify cysteine residues in ion channels, altering their function and leading to changes in membrane potential and ion flux. MTSET has also been used to study the role of cysteine residues in enzyme activity, with modifications leading to changes in catalytic activity and substrate specificity.
実験室実験の利点と制限
MTSET has several advantages as a tool for studying protein structure and function. It is highly selective for cysteine residues, allowing researchers to study the role of specific cysteine residues in protein function. MTSET is also relatively easy to use and can be applied to a wide range of proteins. However, there are also some limitations to the use of MTSET. For example, it can only modify cysteine residues that are accessible to the solvent, so it may not be effective for studying buried cysteine residues. MTSET can also have off-target effects on proteins that contain multiple cysteine residues.
将来の方向性
There are several future directions for the use of MTSET in scientific research. One area of interest is the development of new sulfhydryl-reactive compounds that can modify cysteine residues in different ways, such as through reversible modification or through modification of buried cysteine residues. Another area of interest is the use of MTSET in combination with other techniques, such as site-directed mutagenesis or X-ray crystallography, to gain a more complete understanding of protein structure and function. Finally, there is potential for the use of MTSET in drug discovery, as it can be used to study the role of specific cysteine residues in drug targets.
合成法
MTSET can be synthesized through a multi-step process that involves the reaction of 3-methylsulfonylphenylsulfonyl chloride with 3-trifluoromethylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure MTSET.
科学的研究の応用
MTSET has been widely used in scientific research as a tool for studying protein structure and function. It can selectively modify cysteine residues in proteins, allowing researchers to study the role of specific cysteine residues in protein function. MTSET has been used to study a wide range of proteins, including ion channels, transporters, and enzymes.
特性
IUPAC Name |
1-(3-methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S2/c1-28(24,25)16-6-3-7-17(13-16)29(26,27)23-10-8-22(9-11-23)15-5-2-4-14(12-15)18(19,20)21/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKHQJJYZIEUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)


![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)
![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)


![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)
